

Efficacy of 15d-PGJ2 and its Derivatives in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 15-Deoxy-delta-12,14-prostaglandin J2

CAS No.: 87893-55-8

Cat. No.: B1663695

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of 15-deoxy- $\Delta^{12,14}$ -prostaglandin J2 (15d-PGJ2) and its synthetic derivatives. The content is based on experimental data from peer-reviewed studies, offering a quantitative and objective overview to inform future research and drug development.

Quantitative Efficacy Comparison

The following tables summarize the cytotoxic and anti-proliferative effects of 15d-PGJ2 and its derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparison of Cytotoxicity (IC50) in Ovarian Cancer Cells (SKOV3)

| Compound | IC50 (μM) at 48h | Key Findings |
|----------|-------------------------------|---|
| 15d-PGJ2 | ~5 | Potent inhibitor of cell viability. |
| J11-C1 | >10 | Less cytotoxic than 15d-PGJ2. [1][2] |
| J19 | >10 | Less cytotoxic than 15d-PGJ2. [1][2] |

Note: While a specific IC50 value for J11-C1 and J19 was not explicitly stated in the primary literature, the graphical data indicates significantly lower cytotoxicity compared to 15d-PGJ2, with viability remaining high at concentrations up to 10 μM .

Table 2: Comparison of Anti-Proliferative Efficacy in Breast Cancer Cells

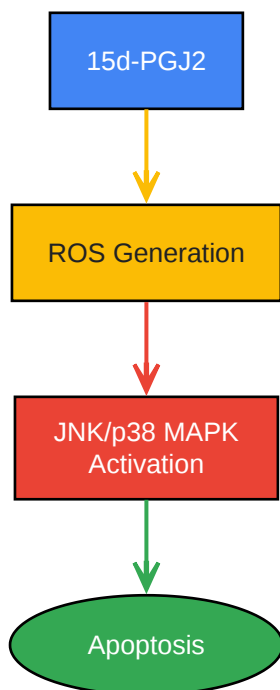
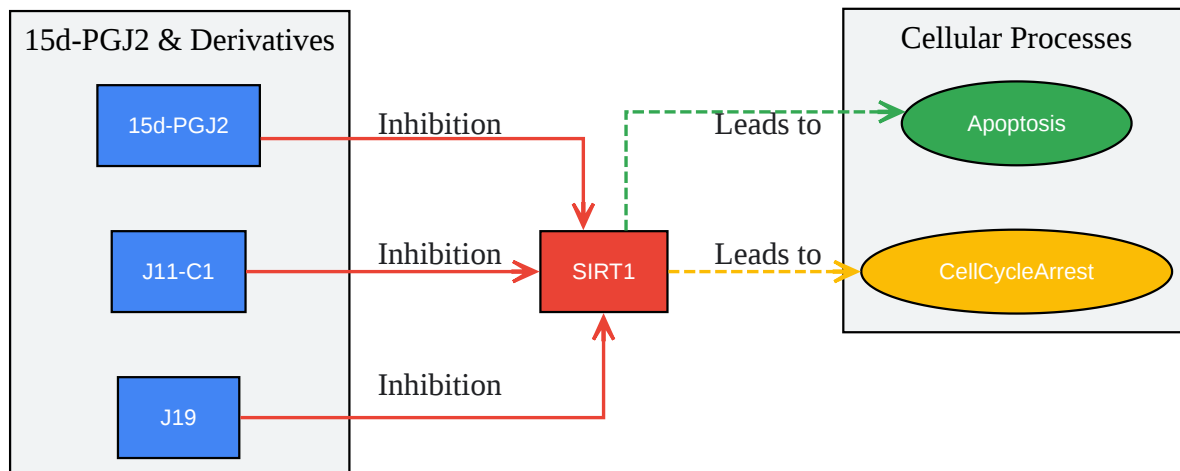
| Compound | Cell Line | Efficacy relative to 15d-PGJ2 |
|-----------------------|-------------------|--|
| Biotinylated 15d-PGJ2 | MCF-7, MDA-MB-231 | More efficient at inhibiting cell proliferation. |

Signaling Pathways

15d-PGJ2 and its derivatives exert their anti-cancer effects through multiple signaling pathways, often independent of the classical peroxisome proliferator-activated receptor γ (PPAR γ) activation.

SIRT1 Inhibition Pathway

15d-PGJ2 and its derivatives, J11-C1 and J19, have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] SIRT1 is often overexpressed in cancer cells and contributes to tumor progression and drug resistance. Inhibition of SIRT1 by these compounds leads to cell cycle arrest and apoptosis.



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References

- [1. Novel SIRT1 inhibitor 15-deoxy- \$\Delta\$ 12,14-prostaglandin J2 and its derivatives exhibit anticancer activity through apoptotic or autophagic cell death pathways in SKOV3 cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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Phone: (601) 213-4426

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